Pyraflufen

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of pyraflufen-ethyl involves several steps. One method includes the use of functionalized acidic ionic liquid to improve the oxidizing capability of hydrogen peroxide. This method allows the preparation of this compound-ethyl with high yield and purity at normal temperatures, significantly shortening the reaction time to 2-3 hours . The process involves the synthesis of a pyrazole ring intermediate and a dihydro isoxazole ring intermediate, which are then combined to form a thioether compound. The thioether is subsequently oxidized to obtain the target product .

Industrial Production Methods: Industrial production of this compound-ethyl typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for agricultural use .

化学反应分析

Types of Reactions: Pyraflufen-ethyl undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to be a protoporphyrinogen oxidase inhibitor, which means it inhibits the enzyme protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX and subsequent cell membrane disruption .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound-ethyl include hydrogen peroxide for oxidation and various solvents like acetonitrile for extraction and purification . The reactions are typically carried out under controlled temperatures and conditions to ensure high yield and purity.

Major Products Formed: The major products formed from the reactions involving this compound-ethyl include its metabolites, such as E-1, E-2, and E-3, which are formed through ester hydrolysis and N-demethylation .

科学研究应用

Efficacy Against Glyphosate-Resistant Weeds

Recent studies have highlighted the effectiveness of pyraflufen in managing glyphosate-resistant (GR) weed biotypes, particularly horseweed (Conyza canadensis). Research conducted in Greece demonstrated that this compound-ethyl, either alone or in combination with other herbicides like florasulam and MCPA, resulted in over 95% efficacy against GR horseweed within seven days after treatment (DAT) . The study indicated that the fresh weight accumulation of treated plants was significantly reduced compared to untreated controls, showcasing this compound's potential as an alternative to glyphosate in areas where resistance has developed .

Integrated Weed Management Strategies

This compound is increasingly being integrated into weed management programs to combat resistance issues. A study evaluated the biologically effective doses of this compound-ethyl combined with 2,4-D and metribuzin for controlling GR horseweed in soybean crops. The findings revealed that this combination could achieve up to 97% control of GR horseweed, suggesting that this compound can be effectively used in preplant applications to enhance weed control strategies . This integration is essential for sustainable agriculture practices, especially as reliance on single herbicides can lead to further resistance development.

Environmental and Safety Considerations

While this compound is effective, its environmental impact and safety profile are critical considerations. Laboratory studies have shown that high doses can lead to liver and kidney abnormalities in rats, although dogs exhibited no significant treatment-related effects at high doses . The U.S. Environmental Protection Agency (EPA) mandates rigorous testing for both acute and chronic health effects before pesticide registration, ensuring that products like this compound are used safely according to label directions .

Case Studies

作用机制

The primary mechanism of action of pyraflufen-ethyl is the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in plants. This enzyme is crucial for the conversion of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrin IX, which, in the presence of light, generates reactive oxygen species that cause cell membrane disruption and ultimately plant death .

相似化合物的比较

Similar Compounds: Pyraflufen-ethyl is similar to other PPO inhibitors, such as acifluorfen-sodium, bifenox, and oxyfluorfen . These compounds also inhibit the PPO enzyme and are used as herbicides to control broadleaf weeds and grasses.

Uniqueness: What sets this compound-ethyl apart from other similar compounds is its high efficacy and rapid action. It is effective at lower doses compared to some other PPO inhibitors and has a broader spectrum of activity . Additionally, this compound-ethyl is known for its environmental safety, as it degrades rapidly in soil, reducing the risk of long-term environmental impact .

生物活性

Pyraflufen, specifically this compound-ethyl, is a potent herbicide belonging to the class of pyridinecarboxylic acids. It is primarily used for controlling broadleaf weeds in various crops. This article delves into its biological activity, focusing on its herbicidal properties, mechanisms of action, and relevant case studies.

This compound functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the biosynthesis of chlorophyll and heme. By blocking this enzyme, this compound disrupts the photosynthetic process and leads to the accumulation of toxic porphyrins in plant tissues. This results in rapid plant death, making it effective against a wide range of broadleaf weeds.

Efficacy Against Weeds

Research indicates that this compound-ethyl exhibits significant herbicidal activity against various weed species. A study demonstrated its effectiveness against 16 different weed types, showcasing comparable efficacy to other established herbicides. The results highlighted its potential as a selective herbicide in cereal crops, particularly in controlling resistant weed populations.

| Weed Species | Efficacy (%) | Comparison with Other Herbicides |

|---|---|---|

| Amaranthus retroflexus | 95 | Comparable to glyphosate |

| Chenopodium album | 90 | Superior to carfentrazone |

| Solanum nigrum | 85 | Similar to dicamba |

Environmental Impact

The environmental safety profile of this compound has been evaluated extensively. According to the European Food Safety Authority (EFSA), this compound-ethyl does not exhibit carcinogenic potential and shows no significant adverse effects in reproductive toxicity studies. Its degradation products are also monitored to assess their impact on non-target organisms.

Case Studies

- Field Trials in Cereal Crops : Field trials conducted in various regions have shown that this compound effectively controls broadleaf weeds without adversely affecting cereal crop yields. In a controlled study, cereal crops treated with this compound demonstrated a yield increase of up to 20% compared to untreated plots due to reduced weed competition.

- Resistance Management : A case study focusing on resistance management highlighted that integrating this compound into weed management programs helped reduce the incidence of herbicide-resistant weed populations. This approach has been particularly beneficial in regions where glyphosate-resistant weeds have become prevalent.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Synergistic Effects : Research has shown that combining this compound with other herbicides can enhance overall efficacy. For instance, mixtures with sulfonylureas resulted in improved control over difficult-to-manage weeds.

- Application Timing : Studies indicate that the timing of application significantly affects the efficacy of this compound. Early application during the seedling stage of weeds maximizes its herbicidal effects.

属性

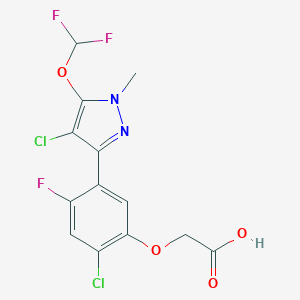

IUPAC Name |

2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2F3N2O4/c1-20-12(24-13(17)18)10(15)11(19-20)5-2-8(23-4-9(21)22)6(14)3-7(5)16/h2-3,13H,4H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIIPOGUBVYZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057953 | |

| Record name | Pyraflufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129630-17-7 | |

| Record name | Pyraflufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129630-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraflufen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraflufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAFLUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6251A20Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of pyraflufen-ethyl?

A1: this compound-ethyl is a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (Protox). [, , ] This enzyme is crucial in the biosynthesis pathway of chlorophyll in plants.

Q2: What are the downstream effects of this compound-ethyl's inhibition of Protox?

A2: Inhibiting Protox leads to the accumulation of protoporphyrinogen IX (Protogen) within plant chloroplasts. [, ] Protogen then leaks out of the chloroplasts and is rapidly oxidized to protoporphyrin IX (Proto IX) in the cytoplasm. [] This accumulation of Proto IX in the cytoplasm ultimately results in the disruption of cell membranes and the generation of reactive oxygen species, leading to plant cell death. [, ] This process is often referred to as "photobleaching" due to the visible damage it causes to plant tissues. [, ]

Q3: Are there differences in the accumulation of Protogen and Proto IX in different plant species treated with this compound-ethyl?

A3: Yes, research has shown varying levels of Protogen and Proto IX accumulation in different plant species treated with this compound-ethyl. For example, cucumber cotyledons treated with this compound-ethyl showed a significant accumulation of Protogen, followed by a subsequent increase in Proto IX. [] Interestingly, cleavers treated with this compound-ethyl primarily accumulated Protogen, while wheat showed minimal accumulation of either Protogen or Proto IX. [] This difference in accumulation patterns contributes to the selectivity of this compound-ethyl between crops like wheat and weeds like cleavers. [, ]

Q4: What is the molecular formula and weight of this compound-ethyl?

A4: The molecular formula of this compound-ethyl is C16H13Cl2F3N2O4, and its molecular weight is 423.2 g/mol. [, ]

Q5: How stable is this compound-ethyl in different environments?

A5: this compound-ethyl exhibits varying stability depending on the environmental conditions. It is relatively stable in acidic environments but readily hydrolyzes under neutral and alkaline conditions. [] Its degradation rate increases with rising temperatures. [] Studies have shown rapid degradation of this compound-ethyl in natural water bodies, with half-lives ranging from 1.35 to 4.56 days depending on the water source. [] In soil suspensions, this compound-ethyl also degrades quickly, primarily due to the alkaline pH and high soluble carbon content of the suspension. []

Q6: How does the structure of this compound-ethyl contribute to its herbicidal activity?

A6: While specific SAR studies for this compound-ethyl were not detailed in the provided research, its structure, containing a difluoromethoxy group and a halogenated pyrazole ring, is common to many PPO-inhibiting herbicides. These structural features are likely important for its interaction with the Protox enzyme.

Q7: Has resistance to this compound-ethyl been observed in any weed species?

A7: While dedicated studies on this compound-ethyl resistance were limited in the provided research, one study identified a potential case of cross-resistance. [] Palmer amaranth accessions resistant to fomesafen, another PPO-inhibiting herbicide, exhibited reduced sensitivity to this compound-ethyl compared to susceptible populations. [] This suggests that the development of cross-resistance to this compound-ethyl in PPO inhibitor-resistant weed populations is a potential concern.

Q8: What analytical methods are commonly employed for the detection and quantification of this compound-ethyl residues?

A9: High-performance liquid chromatography (HPLC) coupled with UV detection is frequently used for analyzing this compound-ethyl residues in various matrices, including apples, soil, and cotton plants. [, , , ] Solid-phase extraction (SPE) is a common sample preparation technique used to extract and purify this compound-ethyl from these matrices before HPLC analysis. [, , ]

Q9: What is the environmental fate of this compound-ethyl?

A10: this compound-ethyl degrades relatively quickly in the environment. Its half-life in soil was found to be approximately 11.89 days at 1.5 times the recommended dosage. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。